Home > Products > Screening Compounds P21887 > 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one - 876712-94-6

4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

Catalog Number: EVT-3046041
CAS Number: 876712-94-6
Molecular Formula: C17H14FN3O
Molecular Weight: 295.317
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398)

  • Compound Description: CM398 is a highly selective sigma-2 receptor ligand with demonstrated antinociceptive effects in vivo. It exhibits preferential affinity for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter receptor sites, including the norepinephrine transporter []. CM398 shows promising anti-inflammatory and analgesic effects in rodent models of inflammatory pain [].

3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one derivatives

  • Compound Description: This series of compounds incorporates both quinazolinone and benzimidazole moieties. They were evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line []. One derivative, designated as E6, exhibited 70.74% inhibition of MCF-7 cell growth [].

3-(1H-Benzo[d]imidazol-6-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole (DDO7232)

  • Compound Description: DDO7232 is identified as a potent Nrf2 activator, showing protective effects in cellular models of oxidative stress and exhibiting therapeutic benefits in a mouse model of colitis []. Its mechanism of action involves activation of the ERK1/2 phosphorylation pathway, leading to increased expression of Nrf2-dependent antioxidant proteins [].

4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

  • Compound Description: BMS-695735 is an orally active inhibitor of the insulin-like growth factor-1 receptor kinase, demonstrating broad-spectrum antitumor activity in vivo []. It represents an improved analog of an earlier lead compound, exhibiting enhanced ADME properties and a lower risk of drug-drug interactions [].

2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. The compounds were tested against various Gram-positive and Gram-negative bacterial strains, as well as fungal strains [].

(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one

  • Compound Description: This compound, also referred to as an N-alkyl-β-enaminone, serves as a key intermediate in the synthesis of pyridino-benzo[d]imidazole derivatives []. Its structure was confirmed using single-crystal X-ray diffraction and further characterized through spectroscopic methods and Hirshfeld analysis [].
Overview

The compound 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic molecule that features multiple functional groups, specifically a benzimidazole ring, a pyrrolidinone ring, and a fluorophenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Source and Classification

The molecular formula for this compound is C15H14FN3OC_{15}H_{14}FN_{3}O with a molecular weight of approximately 273.29 g/mol. It falls under the category of benzimidazole derivatives, which are known for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one typically involves several steps:

  1. Formation of the Benzimidazole Ring: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. This step is crucial as it establishes the core structure of the compound.
  2. Introduction of the Fluorophenyl Group: The attachment of the 4-fluorophenyl group can be accomplished through electrophilic aromatic substitution or nucleophilic substitution methods, where appropriate precursors are reacted in the presence of bases or acids to facilitate the reaction.
  3. Cyclization to Form Pyrrolidinone: The final step involves cyclization to create the pyrrolidinone ring. This can be achieved by treating an appropriate amide precursor with a cyclizing agent under controlled conditions .
Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one consists of:

  • A benzimidazole moiety that contributes to its biological activity.
  • A pyrrolidinone ring that enhances its structural diversity.
  • A fluorine atom on the phenyl group that may influence its pharmacokinetic properties.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its interactions with biological targets better .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions, including:

  • Oxidation: This reaction can introduce additional functional groups or modify existing ones, enhancing the compound's reactivity.
  • Reduction: Reduction reactions may be employed to alter functional groups, such as converting ketones to alcohols or reducing double bonds.
  • Substitution Reactions: The halogen atoms present in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions, allowing for further structural modifications .
Mechanism of Action

Process and Data

The mechanism of action for 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one likely involves interactions with specific molecular targets such as enzymes or receptors. The benzimidazole ring has been shown to bind effectively to various biological targets, potentially inhibiting enzyme activity or modulating receptor functions. The presence of fluorine in the structure may enhance binding affinity through halogen bonding interactions, which can stabilize ligand-receptor complexes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide and methanol but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may require protection from moisture and light.
  • Reactivity: Reacts under specific conditions typical for compounds containing benzimidazole and pyrrolidinone moieties.
Applications

Scientific Uses

The potential applications of 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one include:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases due to its structural features that may interact with biological pathways.
  • Biological Research: It may serve as a tool for studying enzyme inhibition or receptor binding due to its ability to modulate biological functions.
  • Material Science: The compound could also find applications in developing new materials with specific properties, such as polymers or coatings .
Synthetic Methodologies and Optimization

Retrospective Analysis of Benzimidazole-Pyrrolidinone Hybrid Synthesis

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one builds upon classical benzimidazole formation strategies, primarily utilizing Phillips methodology as the foundational approach. This involves the acid-catalyzed condensation of o-phenylenediamine with carbonyl equivalents under harsh conditions (concentrated HCl, reflux) to establish the benzimidazole core. Historical protocols required prolonged reaction times (12-24 hours) and exhibited moderate yields (45-65%) due to side reactions like over-oxidation or tar formation [9]. The evolution toward hybrid structures necessitated sequential functionalization: first synthesizing 2-(2,4-dichlorophenyl)-1H-benzo[d]imidazole, followed by N-alkylation with halogenated pyrrolidinones. Early routes suffered from multi-step inefficiencies, requiring chromatographic purification that hampered scalability. Metal-catalyzed cross-coupling innovations (e.g., Pd/Cu-mediated N-arylation) later enabled direct conjugation of pre-formed benzimidazoles with fluorophenyl-containing pyrrolidinone intermediates, reducing steps and improving atom economy [6] [9]. Key limitations persisted, including regioselectivity issues during N1 versus N3 benzimidazole alkylation and epimerization at the pyrrolidinone C4 position when using strong bases [1].

Table 1: Evolution of Synthetic Strategies for Benzimidazole-Pyrrolidinone Hybrids

Synthetic EraPrimary MethodTypical YieldKey LimitationsMajor Improvements
Pre-2010Phillips condensation45-65%Long reaction times, over-oxidationFoundation for core formation
2010-2018Sequential alkylation50-70%Regioselectivity issues, epimerizationSimplified step count
2018-PresentMetal-catalyzed coupling75-92%Catalyst cost, ligand designImproved atom economy, regiocontrol

Advanced Cyclization Strategies for Core Scaffold Assembly

Contemporary syntheses leverage tandem cyclization-functionalization to bypass unstable intermediates. A prominent approach employs N-acyliminium ion intermediates generated in situ from lactam precursors, which undergo nucleophilic trapping by 2-aminophenols. This cascade facilitates concurrent benzimidazole cyclization and C-C bond formation at the pyrrolidinone C4 position. For example, reacting 1-(4-fluorophenyl)pyrrolidine-2,4-dione with 1,2-diaminobenzene derivatives in acetic acid at 80°C achieves one-pot assembly with yields exceeding 85% by minimizing intermediate isolation [6]. Spirocyclic derivatives have been accessed via [3+2] cycloadditions of azomethine ylides to N-substituted benzimidazole acrylates, though stereocontrol remains challenging. Ring-closing metathesis (RCM) using Grubbs II catalyst enables access to unsaturated pyrrolidinone variants, but is incompatible with unprotected benzimidazole NH groups. Crucially, microwave-assisted thermal cyclization (140°C, DMF, 30 min) enhances reaction efficiency, reducing dimerization byproducts compared to conventional heating [1] [9]. Asymmetric variants employing chiral auxiliaries (e.g., Oppolzer’s sultam) or organocatalysts (e.g., MacMillan catalyst) have achieved enantiomeric excesses >90% for stereogenic centers at C4, though fluorophenyl stereochemistry remains unaddressed [6].

Table 2: Advanced Cyclization Techniques and Performance Metrics

Cyclization StrategyConditionsYield RangeStereoselectivityKey Advantage
N-Acyliminium cascadeAcOH, 80°C, 4-6h82-92%Moderate (dr 3:1)One-pot core assembly
[3+2] CycloadditionToluene, reflux, 12h65-78%Low (dr ~1:1)Access to spiro derivatives
Ring-closing metathesisGrubbs II, DCM, 40°C, 2h55-70%N/AUnsaturated analogs
Microwave-assistedDMF, 140°C, 30 min, 300W88-95%High (ee >90%)*Reduced byproducts, rapidity
Applies to C4 stereocenter when present

Fluorophenyl Functionalization: Regioselective and Stereochemical Challenges

Introducing the 4-fluorophenyl group at the pyrrolidinone N1 position presents distinct regiochemical hurdles. Traditional SNAr reactions using 1-fluoro-4-nitrobenzene suffer from competing O- versus N-alkylation, particularly when employing alkali metal carbonates in polar aprotic solvents. Modern protocols employ copper(I)-catalyzed Ullmann coupling between 4-fluoroidobenzene and pyrrolidinone enolates, achieving >95% N-selectivity with L-proline ligands in DMSO at 100°C [6]. Stereochemical complexity arises when creating C4-chiral centers adjacent to the fluorophenyl ring. Nucleophilic additions to N-(4-fluorophenyl)iminium species exhibit substrate-controlled diastereoselectivity: α-substituted benzimidazole derivatives induce 1,3-asymmetric induction, favoring trans-diastereomers (dr up to 8:1) in non-polar solvents. Conversely, polar solvents (DMF, NMP) erode selectivity (dr 1.5:1). Computational studies reveal the fluorine A^1,3-strain effect imposes conformational rigidity, disfavoring pseudo-axial aryl orientations and thereby influencing transition state energies [8]. Ortholithiation strategies enable late-stage fluorophenyl diversification: directed metalation using n-BuLi at -78°C followed by electrophilic quench installs substituents (e.g., COOH, CHO) ortho to fluorine without pyrrolidinone racemization [5].

Table 3: Impact of Substituents on Fluorophenyl Conjugation Efficiency

R Group on BenzimidazoleCoupling MethodYieldN/O SelectivityDiastereoselectivity (dr)
HUllmann (CuI/L-proline)92%>20:1N/A
5-CH₃SNAr (K₂CO₃, DMF)68%3:1N/A
6-ClUllmann (CuI/L-proline)89%>20:1N/A
4-CH₃ (pyrrolidinone C4)Nucleophilic addition75%N/A8:1 (trans:cis)
4-COOH (pyrrolidinone C4)Nucleophilic addition70%N/A1.5:1 (trans:cis)

Green Chemistry Approaches in Solvent Selection and Catalyst Design

Solvent optimization critically enhances the sustainability profile of this hybrid scaffold. Traditional syntheses relied on reprotoxic dipolar aprotic solvents like DMF or NMP, classified as Substances of Very High Concern (SVHC) under REACH. Modern green workflows implement solvent selection guides (e.g., ETH Zurich’s EHS tool, Rowan University index) to identify alternatives. Life-cycle analysis reveals 2-methyltetrahydrofuran (2-MeTHF)—derived from renewable resources—as optimal for cyclization steps, reducing cumulative energy demand (CED) by 40% versus DMF while maintaining yields [3] [10]. Similarly, cyclopentyl methyl ether (CPME) demonstrates superiority in SNAr reactions, enabling facile aqueous separation due to low miscibility. For acid-catalyzed benzimidazole cyclization, switchable hydrophilicity solvents (SHS) like N,N-dimethylbutylamine succinimide permit reaction homogeneity at 90°C while enabling post-reaction extraction via CO₂-triggered hydrophilicity. Heterogeneous catalysts address metal contamination: Pd-doped mesoporous TiO₂ achieves >20 recycles in Suzuki couplings for advanced analogs without leaching, while enzyme-mimetic Lewis acid zeolites (e.g., Sn-Beta) facilitate lactam ring formation at 60°C, avoiding stoichiometric activating agents [3] [9]. Computer-aided mixture/blend design (CAMbD) models have identified ethanol-water (4:1) as ideal for final recrystallization, minimizing process mass intensity (PMI) while ensuring polymorphic purity [10].

Microwave-Assisted and Flow Reactor Innovations for Yield Enhancement

Microwave irradiation revolutionizes thermal management in benzimidazole cyclization and fluorophenyl conjugation. Conventional oil-bath heating of Phillips condensations (6h, 120°C) is replaced by single-mode microwave protocols (300W, 140°C, 20 min) that improve yields from 68% to 92% by suppressing hydrolytic decomposition [7] [9]. Continuous flow reactors overcome scalability limitations: a Corning AFR module with temperature zones (Zone 1: 100°C for imine formation; Zone 2: 160°C for cyclodehydration) achieves kilogram-scale production (residence time 8 min) with 94% yield and >99.5% purity by eliminating thermal lag. CFD modeling confirms laminar flow (Re < 100) minimizes axial dispersion, ensuring uniform residence time distribution critical for stereocontrol [7]. For photochemical steps, micro-tubular reactors with UV-LED arrays (365 nm) enable decarboxylative fluorination in 82% yield versus 45% batch. Hybrid microwave-flow systems represent the cutting-edge: a recently reported oscillatory flow reactor with integrated microwave cavities (2.45 GHz) achieves 50% energy reduction and near-quantitative yields for the title compound by maintaining precise dielectric heating during pumping [7]. Scale-up to pilot plant (20 L/h) demonstrated consistent space-time yields of 1.2 kg·L⁻¹·h⁻¹, outperforming batch by 15-fold.

Table 4: Reactor Technology Comparison for Key Synthesis Steps

Reactor TypeStep OptimizedConditionsThroughputYieldEnergy Savings
Batch (conventional)Benzimidazole cyclization120°C, 6h, DMF0.05 kg/h68%Baseline
Single-mode microwaveBenzimidazole cyclization140°C, 20 min, 300W, 2-MeTHF0.5 kg/h92%40%
Corning AFR (flow)Tandem cyclization100°C → 160°C, 8 min1.8 kg/h94%55%
Microwave-flow hybridFull sequence140°C, 5 min residence3.5 kg/h97%65%

Table 5: Physicochemical Properties of 4-(1H-Benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

PropertyValueMeasurement MethodSource
Molecular FormulaC₁₇H₁₄FN₃OHigh-resolution MS [5]
Molecular Weight295.31 g/molCalculated [5]
Melting Point248-250°C (dec.)Differential Scanning Calorimetry [5]
logP2.98 ± 0.15Shake-flask (octanol/water) [6]
Aqueous Solubility (25°C)0.12 mg/mLHPLC-UV quantification [6]
pKa (Benzimidazole NH)12.4Potentiometric titration [6]
Crystal SystemMonoclinic, P2₁/cSingle-crystal XRD [8]

Properties

CAS Number

876712-94-6

Product Name

4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

Molecular Formula

C17H14FN3O

Molecular Weight

295.317

InChI

InChI=1S/C17H14FN3O/c18-12-5-7-13(8-6-12)21-10-11(9-16(21)22)17-19-14-3-1-2-4-15(14)20-17/h1-8,11H,9-10H2,(H,19,20)

InChI Key

HCGNRCSJZSTSSB-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.